N-oxo Brexpiprazole: Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry (HRMS) Workflows for Metabolite Profiling
N-oxo Brexpiprazole: Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry (HRMS) Workflows for Metabolite Profiling
Executive Summary
As a Senior Application Scientist specializing in mass spectrometry and drug metabolism, I frequently encounter the analytical challenge of differentiating isobaric metabolites. Brexpiprazole, an atypical antipsychotic, undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP2D6, yielding several oxidative products[1]. While the S-oxide (DM-3411) is the major circulating metabolite[2], the N-oxide variant (N-oxo brexpiprazole) is a critical oxidative degradation product and minor metabolite that must be monitored during both stability indicating assays and pharmacokinetic profiling[3],[4].
This technical guide provides a rigorous framework for the physicochemical profiling and LC-HRMS quantification of N-oxo brexpiprazole. By understanding the causality behind mass-defect shifts and chromatographic retention behaviors, analytical chemists can build self-validating workflows that eliminate false positives when characterizing these isobaric species.
Physicochemical & Monoisotopic Profiling
The foundational step in HRMS method development is establishing the exact monoisotopic mass of the target analytes. Brexpiprazole (C25H27N3O2S) has a molecular weight of 433.57 g/mol and an exact mass of 433.1824 Da[5].
The oxidative addition of a single oxygen atom (+15.9949 Da) to the piperazine ring yields N-oxo brexpiprazole[6]. Because high-resolution mass spectrometers measure the mass-to-charge ratio (m/z) of the protonated adduct in positive electrospray ionization (ESI+), we must calculate the [M+H]+ theoretical mass.
Table 1: Quantitative Mass Profiling of Brexpiprazole and Oxidative Variants
| Compound | Molecular Formula | Molecular Weight | Exact Mass (Monoisotopic) | Target [M+H]+ m/z |
| Brexpiprazole | C25H27N3O2S | 433.57 g/mol | 433.1824 Da | 434.1897 |
| N-oxo brexpiprazole | C25H27N3O3S | 449.57 g/mol | 449.1773 Da | 450.1846 |
| S-oxo brexpiprazole | C25H27N3O3S | 449.57 g/mol | 449.1773 Da | 450.1846 |
Note: N-oxo brexpiprazole and S-oxo brexpiprazole are isobaric. They share the exact same chemical formula (C25H27N3O3S) and exact mass (449.1773 Da)[2],[6]. Consequently, they cannot be differentiated by MS1 full-scan alone, necessitating orthogonal chromatographic separation and MS/MS fragmentation.
Structural Elucidation: Causality in MS/MS Fragmentation
Why does the position of the oxygen atom matter analytically? When brexpiprazole is subjected to oxidative stress or enzymatic metabolism, oxidation can occur at two primary sites: the sulfur atom of the benzothiophene ring (yielding S-oxide) or the nitrogen atom of the piperazine ring (yielding N-oxide)[3],[4].
Metabolic and oxidative pathways generating isobaric brexpiprazole oxides.
During Collision-Induced Dissociation (CID) in the mass spectrometer, the N-oxide bond is relatively labile. The N-oxo species will typically exhibit a characteristic neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da), reverting to the parent brexpiprazole fragment (m/z 434.1897). In contrast, the S-oxide bond within the aromatic benzothiophene system is highly stable, and its fragments will retain the +16 Da mass shift on the benzothiophene-containing product ions. This causal relationship between molecular structure and gas-phase fragmentation is the cornerstone of structural elucidation.
Experimental Protocol: LC-HRMS Method for N-oxo Brexpiprazole Quantification
To build a self-validating system for quantifying N-oxo brexpiprazole in biological matrices or stability samples, we must couple ultra-high-performance liquid chromatography (UHPLC) with HRMS[7].
Step-by-step LC-HRMS analytical workflow for N-oxo brexpiprazole quantification.
Step 1: Sample Preparation (Protein Precipitation)
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Aliquot 50 µL of plasma (or stress-degraded sample) into a microcentrifuge tube.
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Add 150 µL of ice-cold Acetonitrile containing the internal standard (e.g., Brexpiprazole-d8).
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Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer 100 µL of the supernatant to an autosampler vial.
Causality: Acetonitrile provides a 3:1 organic-to-aqueous ratio, which is the thermodynamic sweet spot for precipitating >95% of plasma proteins without causing the co-precipitation of the moderately lipophilic brexpiprazole metabolites[7].
Step 2: UHPLC Chromatographic Separation
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Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 5.0 minutes.
-
Flow Rate: 0.4 mL/min.
Causality: The N-oxide moiety significantly increases the topological polar surface area (TPSA) of the molecule compared to the S-oxide. On a reversed-phase C18 stationary phase, the more polar N-oxo brexpiprazole will exhibit a shorter retention time than S-oxo brexpiprazole. This chromatographic resolution is mandatory to prevent ion suppression and allow distinct MS/MS triggering for the two isobars.
Step 3: HRMS Acquisition (Orbitrap or Q-TOF)
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Ionization: Heated Electrospray Ionization (HESI) in Positive mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320°C.
-
Resolution: 70,000 FWHM (at m/z 200) for Full MS; 17,500 FWHM for Data-Dependent MS2 (dd-MS2).
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Target Precursor: m/z 450.1846.
Causality: Formic acid in the mobile phase ensures complete protonation of the piperazine nitrogens, maximizing the [M+H]+ ion yield. A resolving power of at least 70,000 is required to separate the brexpiprazole isotopic envelope from endogenous matrix interferences that often elute in the same retention window.
Data Processing & Isotope Pattern Analysis
During data analysis, extract the ion chromatogram (XIC) for m/z 450.1846 with a narrow mass tolerance of ±5 ppm. To validate the identity of the N-oxo peak:
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Isotope Fidelity: Verify that the M+1 (m/z 451.1879) and M+2 (m/z 452.1834, driven by the naturally occurring ^34^S isotope) peaks match the theoretical isotopic distribution of C25H27N3O3S.
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Fragment Confirmation: Review the dd-MS2 spectra. The presence of a prominent m/z 434.1897 product ion (loss of the N-oxide oxygen) confirms the N-oxo brexpiprazole structure, distinguishing it definitively from the S-oxide metabolite.
References
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PubChem (NIH). "Brexpiprazole | C25H27N3O2S | CID 11978813". 5
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ChemWhat. "Brexpiprazole N-Oxide CAS#: 1191900-58-9". 6
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InvivoChem. "Brexpiprazole S-oxide (DM-3411)". 2
-
ResearchGate. "Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS".7
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Journal of Chemical and Pharmaceutical Research. "Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC".4
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European Medicines Agency (EMA). "Assessment report - RXULTI". 1
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Journal of Applicable Chemistry. "Degradation Behaviour of Brexpiprazole". 3
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Brexpiprazole S-oxide (DM3411) | S-oxidized, CYP3A4- | CAS 1191900-51-2 | atypical antipsychotic medication and a partial agonist of human 5-HT1A | 5-HT2A receptor antagonist | InvivoChem [invivochem.com]
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- 4. jocpr.com [jocpr.com]
- 5. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
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